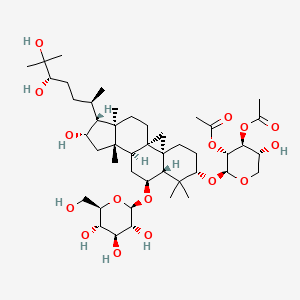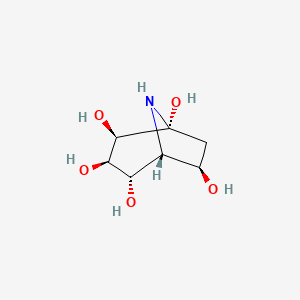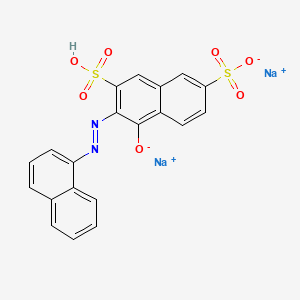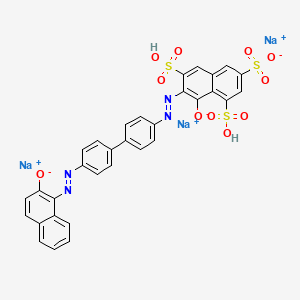
Dimetil(oxo)silano; etenil-hidroxi-dimetilsilano
Descripción general
Descripción
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane: is a versatile chemical compound with a complex structure, enabling its application in various fields such as materials science, catalysis, and organic synthesis
Aplicaciones Científicas De Investigación
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane has a wide range of applications in scientific research, including:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Employed as a catalyst or catalyst support in various chemical reactions.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Medicine: Studied for its potential role in drug development and medical research.
Environmental Research: Investigated for its applications in environmental remediation and pollution control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane can be synthesized through various chemical reactions involving the combination of dimethylsilane and ethenyl groups under controlled conditions. The reaction typically requires specific catalysts and temperature control to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane involves large-scale chemical reactors and precise control of reaction parameters. The process may include the use of advanced catalysts and purification techniques to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic and inorganic compounds. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane, which can be further utilized in different scientific and industrial applications.
Mecanismo De Acción
The mechanism by which Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal centers in catalytic processes, or as a precursor in the synthesis of other chemical compounds. The exact mechanism depends on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane is unique compared to other similar compounds due to its complex structure and versatile properties. Some similar compounds include:
Dimethylsilane
Ethenylsilane
Hydroxysilane
These compounds share some similarities in their chemical structure but differ in their functional groups and reactivity, making Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane distinct in its applications and behavior.
Propiedades
IUPAC Name |
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OSi.C2H6OSi/c1-4-6(2,3)5;1-4(2)3/h4-5H,1H2,2-3H3;1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFMBJPZYIUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68951-99-5 | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sodium;3-[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-N-methylanilino]benzenesulfonate](/img/structure/B1494975.png)






![Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate](/img/structure/B1494993.png)

